Product packaging for Hepta-O-acetyl alpha-lactosyl fluoride(Cat. No.:)

Hepta-O-acetyl alpha-lactosyl fluoride

Cat. No.: B15294652
M. Wt: 638.5 g/mol
InChI Key: WYUBHMGFZYCJJZ-NDMRNNIMSA-N
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Description

Hepta-O-acetyl alpha-lactosyl fluoride (CAS 14227-57-7) is a protected glycosyl fluoride derivative that serves as a crucial intermediate in synthetic carbohydrate chemistry. This compound, with the molecular formula C 26 H 35 FO 17 and a molecular weight of 638.54 g/mol, features a fully acetylated lactose structure where all seven hydroxyl groups are protected as acetate esters . The anomeric fluoride moiety acts as a versatile leaving group, making this reagent an excellent glycosyl donor for the construction of complex oligosaccharides through glycosylation reactions. This is exemplified in chemoenzymatic syntheses where similar lactosyl fluoride derivatives are utilized as substrates for endoglucanases to create bifunctionalized tetrasaccharide probes for studying cellulase enzyme kinetics and mechanisms . The primary research value of this compound lies in its application for assembling biologically important carbohydrate structures, particularly in the development of enzyme substrates and mechanistic probes for glycolgy. The acetyl protecting groups enhance the compound's stability and solubility in organic solvents while allowing for selective deprotection when needed. Researchers utilize this building block to synthesize complex oligosaccharide architectures that mimic natural glycans, enabling studies of carbohydrate-processing enzymes, investigation of cell-surface recognition processes, and development of glycosidase inhibitors. The fluoride leaving group offers advantages in glycosylation chemistry, including stability toward various reaction conditions and selective activation with specific promoters, facilitating high-yielding coupling reactions with various glycosyl acceptors. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this compound appropriately in accordance with laboratory safety protocols for chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35FO17 B15294652 Hepta-O-acetyl alpha-lactosyl fluoride

Properties

Molecular Formula

C26H35FO17

Molecular Weight

638.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1

InChI Key

WYUBHMGFZYCJJZ-NDMRNNIMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Hepta-O-acetyl alpha-lactosyl fluoride can be synthesized through the acetylation of lactosyl fluoride. The synthetic route typically involves the reaction of lactosyl fluoride with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Glycosylation Mechanisms

Hepta-O-acetyl α-lactosyl fluoride participates in glycosylation reactions via two primary pathways:

  • S<sub>N</sub>1-like (oxacarbenium ion) mechanism : The fluoride leaving group is activated by promoters (e.g., BF<sub>3</sub>·OEt<sub>2</sub>, AgOTf), forming a planar oxacarbenium ion intermediate. This pathway often leads to α/β selectivity loss due to nucleophilic attack from either face of the intermediate .

  • S<sub>N</sub>2-like mechanism : Direct displacement of the fluoride by a nucleophile (e.g., alcohol acceptor) with inversion of configuration at the anomeric center. This pathway is less common but provides stereochemical control (e.g., equatorial → axial inversion) .

Solvent and Promoter Effects on Selectivity

Reaction conditions critically influence the stereochemical outcome:

Condition Effect on Selectivity Example System Yield (%)Citation
BF<sub>3</sub>·OEt<sub>2</sub> in MeCNFavors α-selectivity via solvent coordinationHepta-O-acetyl α-lactosyl fluoride → β-Galactoside72
Sulfated zirconia in Et<sub>2</sub>OFavors β-selectivity due to oxacarbenium shieldingLactosyl fluoride → α-Linked disaccharide65
Ag<sub>2</sub>CO<sub>3</sub>/I<sub>2</sub>Enhances β-selectivity in Koenigs-Knorr reactionsLactosyl fluoride + glucopyranose74

Enzymatic Glycosylation

Recent advances employ genetically modified cells (e.g., E. coli) expressing glycosyltransferases to synthesize complex glycosyl fluorides. Key features include:

  • Stereospecificity : Enzymes like α-2,3-sialyltransferase yield α-linked products without protecting groups .

  • Scalability : Multi-enzyme cascades produce branched oligosaccharides (e.g., compound 2c ) with 50–77% yields .

Comparative Reactivity with Other Glycosyl Donors

Hepta-O-acetyl α-lactosyl fluoride exhibits distinct advantages over related donors:

Donor Type Activation Method Selectivity Stability
Lactosyl bromideAg<sub>2</sub>CO<sub>3</sub>Moderate βLow (hydrolysis-prone)
Lactosyl trichloroacetimidateTMSOTfHigh αModerate
Lactosyl fluoride BF<sub>3</sub>·OEt<sub>2</sub>/Zr(SO<sub>4</sub>)<sub>2</sub>Tunable α/βHigh

Data from highlight fluoride’s stability and adaptability in diverse reaction environments.

Deprotection and Functionalization

Post-glycosylation modifications include:

  • Desilylation : HOAc/THF/H<sub>2</sub>O mixtures cleave triethylsilyl groups without acetyl migration .

  • Azide Conversion : Hydroxyl groups are transformed into azides for click chemistry applications (e.g., glycocluster synthesis) .

Key Research Findings

  • Helferich’s iodine-assisted glycosylation improved yields to 74% for β-linked disaccharides .

  • Toshima’s sulfated zirconia method achieved α/β ratios > 10:1 in non-polar solvents .

  • Enzymatic routes bypass traditional protecting groups, reducing synthetic steps by 30–50% .

Hepta-O-acetyl α-lactosyl fluoride remains a cornerstone in glycoscience due to its tunable reactivity, compatibility with enzymatic systems, and operational simplicity. Advances in promoter design and biocatalysis continue to expand its utility in synthesizing structurally complex glycans.

Scientific Research Applications

Hepta-O-acetyl alpha-lactosyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of hepta-O-acetyl alpha-lactosyl fluoride involves its role as a glycosyl donor. In glycosylation reactions, the compound reacts with glycosyl acceptors to form glycosidic bonds. The acetyl groups protect the hydroxyl groups of the lactosyl moiety, preventing unwanted side reactions. The fluoride group acts as a leaving group, facilitating the formation of the glycosidic bond .

Comparison with Similar Compounds

Reactivity and Stability

Hepta-O-acetyl alpha-lactosyl fluoride is distinguished by its fluoride leaving group , which confers greater stability compared to bromides or chlorides. For example:

  • Hepta-O-acetyl beta-lactosyl bromide (hypothetical analog) would have a bromide leaving group, which is more reactive but less stable under ambient conditions. Fluorides require stronger activators (e.g., TMSOTf) but exhibit longer shelf life .
  • Peracetylated glucosyl fluoride (e.g., 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl fluoride) shares the fluoride leaving group but lacks the lactose disaccharide structure, resulting in simpler glycosylation patterns.
Table 1: Stability and Reactivity Comparison
Compound Leaving Group Stability Activator Required
This compound Fluoride High BF₃·Et₂O, TMSOTf
Hepta-O-acetyl beta-lactosyl bromide* Bromide Moderate AgOTf, NIS
Peracetylated glucosyl fluoride Fluoride High TMSOTf

*Hypothetical compound for comparison.

Glycosylation Efficiency

The acetyl protecting groups in this compound prevent unwanted side reactions (e.g., hydrolysis or premature activation) while enabling high-yield glycosylation. In contrast:

  • Methyl alpha-O-glycopyranoside (from ) has a non-leaving methyl group, rendering it unsuitable as a glycosyl donor .
  • Thioglycosides (e.g., peracetylated lactose thioglycosides) require different activators (e.g., NIS/TfOH) and exhibit distinct mechanistic pathways.

Solubility and Handling

This compound is soluble in chloroform and dichloromethane , typical for acetylated sugars. Comparatively:

  • O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose (from ) contains acid-labile cyclohexylidene groups, limiting its compatibility with acidic conditions .
  • Unprotected lactosyl fluoride would have higher polarity but lower stability, necessitating immediate use.

Analytical Methods

Analytical techniques for characterizing this compound include:

  • Thin-layer chromatography (TLC) and HPTLC (from ) to monitor reaction progress .

Q & A

Q. What are the standard protocols for synthesizing Hepta-O-acetyl alpha-lactosyl fluoride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination of lactosyl precursors using acetyl-protecting groups to stabilize reactive intermediates. Critical steps include controlled temperature during fluorination (e.g., -20°C to prevent decomposition) and purification via column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV/fluorescence detection for quantification. Cross-referencing spectral data with literature ensures accuracy .

Q. Which analytical techniques are recommended for quantifying this compound in reaction mixtures?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity to fluorinated compounds, especially when detecting low concentrations. Fluoride-specific electrodes or colorimetric assays (e.g., SPADNS method) can measure free fluoride ions, but sample preparation must avoid hydrolysis of the acetylated compound. For stability, ensure buffers are free of nucleophiles (e.g., amines) that might degrade the product .

Q. How should researchers prepare stock solutions of this compound to ensure stability?

  • Methodological Answer : Dissolve the compound in anhydrous solvents like acetonitrile or dimethyl sulfoxide (DMSO) to prevent hydrolysis. Aliquot and store at -20°C under inert gas (argon/nitrogen) to minimize oxidation. Before use, briefly spin aliquots to consolidate contents and dilute with reaction-compatible solvents. Avoid repeated freeze-thaw cycles, as this accelerates degradation .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields of this compound be resolved?

  • Methodological Answer : Yield inconsistencies often stem from variations in fluorination efficiency or acetyl-group stability. Design controlled experiments comparing reaction parameters (e.g., fluorinating agents, temperature). Use internal standards (e.g., deuterated analogs) during LC-MS/MS analysis to normalize recovery rates. Cross-validate results with independent techniques like NMR integration .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer : Side reactions (e.g., β-anomer formation) can be minimized by using stereospecific catalysts (e.g., BF₃·Et₂O) and maintaining strict anhydrous conditions. Monitor reaction progress in real-time via thin-layer chromatography (TLC) with iodine staining. If β-anomers form, optimize recrystallization solvents (e.g., ethyl acetate/hexane mixtures) for selective isolation .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at varying pH (4–9) and temperatures (4°C–37°C). Use LC-MS/MS to track degradation products (e.g., deacetylated or hydrolyzed forms). For biological assays, pre-equilibrate buffers to the target pH and include stabilizers like bovine serum albumin (BSA) to reduce nonspecific binding .

Q. What experimental controls are essential when studying the glycosylation activity of this compound?

  • Methodological Answer : Include negative controls (e.g., reactions without enzyme or substrate) to rule out non-enzymatic hydrolysis. Use competitive inhibitors (e.g., lactosylamine) to confirm enzyme specificity. Quantify fluoride release over time with ion-selective electrodes, and correlate with product formation via HPLC .

Data Analysis & Reporting

Q. How should researchers address conflicting data on the reactivity of this compound across studies?

  • Methodological Answer : Reconcile discrepancies by standardizing reaction conditions (solvent purity, reagent ratios) and validating analytical methods with certified reference materials. Perform meta-analyses of published data to identify trends (e.g., higher yields in aprotic solvents). Transparently report all parameters (e.g., humidity levels, catalyst batches) to enable reproducibility .

Q. What are best practices for documenting synthetic procedures and analytical data in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental steps, including exact molar ratios, reaction times, and purification methods. Provide raw spectral data (NMR, MS) in supplementary materials. For analytical results, include calibration curves, detection limits, and statistical validation (e.g., R² values for linearity) .

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